Cas no 837408-71-6 (4-Bromo-3-(ethoxymethyl)benzaldehyde)
4-Bromo-3-(ethoxymethyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(ethoxymethyl)benzaldehyde
- Benzaldehyde,4-bromo-3-(ethoxymethyl)-
- 4-bromanyl-3-(4-nitrophenyl)pyridine
- Pyridine,4-bromo-3-(4-nitrophenyl)
- 837408-71-6
- CS-0097598
- P16925
- AKOS015962746
- SCHEMBL535880
- AC-30313
- DTXSID90461989
-
- MDL: MFCD09029666
- Inchi: 1S/C10H11BrO2/c1-2-13-7-9-5-8(6-12)3-4-10(9)11/h3-6H,2,7H2,1H3
- InChI Key: PUISGMXQLYGTLX-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=O)C=C1COCC
Computed Properties
- Exact Mass: 241.99400
- Monoisotopic Mass: 241.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 2.79810
4-Bromo-3-(ethoxymethyl)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
4-Bromo-3-(ethoxymethyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185746-1g |
4-bromo-3-(ethoxymethyl)benzaldehyde |
837408-71-6 | 95% | 1g |
$405 | 2022-06-10 | |
| eNovation Chemicals LLC | K77665-500g |
4-BROMO-3-(ETHOXYMETHYL)BENZALDEHYDE |
837408-71-6 | 95% | 500g |
$5950 | 2024-05-25 | |
| Alichem | A019142962-1g |
4-Bromo-3-(ethoxymethyl)benzaldehyde |
837408-71-6 | 95% | 1g |
$360.50 | 2023-08-31 | |
| Chemenu | CM185746-1g |
4-bromo-3-(ethoxymethyl)benzaldehyde |
837408-71-6 | 95% | 1g |
$405 | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168238-1g |
4-Bromo-3-(ethoxymethyl)benzaldehyde |
837408-71-6 | 95+% | 1g |
¥4753.00 | 2024-07-28 | |
| A2B Chem LLC | AD96792-250mg |
4-Bromo-3-(ethoxymethyl)benzaldehyde |
837408-71-6 | 95%+ | 250mg |
$177.00 | 2024-04-19 | |
| A2B Chem LLC | AD96792-1g |
4-Bromo-3-(ethoxymethyl)benzaldehyde |
837408-71-6 | 95%+ | 1g |
$277.00 | 2024-04-19 | |
| A2B Chem LLC | AD96792-5g |
4-Bromo-3-(ethoxymethyl)benzaldehyde |
837408-71-6 | 95%+ | 5g |
$1010.00 | 2024-04-19 | |
| eNovation Chemicals LLC | K77665-500g |
4-BROMO-3-(ETHOXYMETHYL)BENZALDEHYDE |
837408-71-6 | 95% | 500g |
$5950 | 2025-02-22 | |
| eNovation Chemicals LLC | K77665-500g |
4-BROMO-3-(ETHOXYMETHYL)BENZALDEHYDE |
837408-71-6 | 95% | 500g |
$5950 | 2025-02-19 |
4-Bromo-3-(ethoxymethyl)benzaldehyde Suppliers
4-Bromo-3-(ethoxymethyl)benzaldehyde Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-Bromo-3-(ethoxymethyl)benzaldehyde
Introduction to 4-Bromo-3-(ethoxymethyl)benzaldehyde (CAS No. 837408-71-6)
4-Bromo-3-(ethoxymethyl)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 837408-71-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde group (CHO) attached to a brominated aromatic ring. The ethoxymethyl substituent further enhances its structural complexity, making it a versatile intermediate in synthetic chemistry and drug development.
The structure of 4-Bromo-3-(ethoxymethyl)benzaldehyde features a bromine atom at the para position relative to the aldehyde group, which influences its reactivity and electronic properties. The ethoxymethyl group at the meta position introduces an electron-donating effect, which can modulate the acidity of the aldehyde hydrogen and its interaction with nucleophiles. This unique combination of functional groups makes it a valuable building block for constructing more complex molecules, particularly in medicinal chemistry.
In recent years, there has been growing interest in aromatic aldehydes as key intermediates in the synthesis of biologically active compounds. Among these, 4-Bromo-3-(ethoxymethyl)benzaldehyde has emerged as a promising candidate due to its ability to participate in various chemical transformations, including condensation reactions, nucleophilic additions, and cross-coupling reactions. These reactions are fundamental in the development of novel pharmaceuticals and agrochemicals.
One of the most compelling aspects of 4-Bromo-3-(ethoxymethyl)benzaldehyde is its utility in the synthesis of heterocyclic compounds. Heterocycles are widely recognized for their diverse biological activities and are prevalent in many drugs on the market. For instance, studies have demonstrated that benzaldehyde derivatives can serve as precursors for constructing pyridine, quinoline, and indole scaffolds, which are essential motifs in many bioactive molecules. The presence of both bromine and ethoxymethyl groups in 4-Bromo-3-(ethoxymethyl)benzaldehyde allows for selective functionalization at multiple sites, enabling chemists to tailor the structure of their target compounds with precision.
Recent advancements in synthetic methodologies have further highlighted the importance of 4-Bromo-3-(ethoxymethyl)benzaldehyde. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the aromatic ring. Palladium-catalyzed Suzuki-Miyaura couplings and copper-mediated Buchwald-Hartwig aminations are particularly noteworthy, as they provide efficient routes to arylamines and other nitrogen-containing heterocycles. These transformations have been instrumental in generating novel pharmacophores with potential therapeutic applications.
The pharmaceutical industry has also shown considerable interest in 4-Bromo-3-(ethoxymethyl)benzaldehyde due to its role as a precursor for bioactive molecules. Researchers have explored its use in developing antimicrobial agents, anticancer drugs, and central nervous system (CNS) therapeutics. For instance, benzaldehyde derivatives have been reported to exhibit inhibitory effects against various enzymes and receptors involved in pathogenic processes. The structural flexibility offered by 4-Bromo-3-(ethoxymethyl)benzaldehyde allows for the design of molecules that can interact with biological targets in multiple ways, enhancing their efficacy.
In addition to its pharmaceutical applications, 4-Bromo-3-(ethoxymethyl)benzaldehyde has found utility in materials science. Its ability to undergo polymerization reactions makes it a candidate for developing novel polymers with specific properties. For example, it can be used to synthesize polymers with enhanced thermal stability or biodegradability, which are crucial for applications such as drug delivery systems and sustainable materials.
The synthesis of 4-Bromo-3-(ethoxymethyl)benzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the bromination of an appropriate aromatic ring followed by selective methylation and formylation. Recent improvements in synthetic techniques have focused on optimizing reaction conditions to improve yield and purity while minimizing waste generation. Green chemistry principles have also been applied, with efforts directed toward using solvent-free conditions or biodegradable solvents where possible.
Quality control and analytical characterization are critical aspects when dealing with 4-Bromo-3-(ethoxymethyl)benzaldehyde. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm the identity and purity of the compound. These analytical methods ensure that researchers obtain consistent results reproducibly across different batches.
The future prospects for 4-Bromo-3-(ethoxymethyl)benzaldehyde appear promising as new synthetic strategies continue to emerge. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with enhanced properties. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will likely lead to innovative applications that were previously unexplored.
In conclusion, 4-Bromo-3-(ethoxymethyl)benzaldehyde (CAS No. 837408-71-6) is a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules, particularly those with pharmaceutical relevance. As synthetic methodologies evolve and new applications are discovered, 4-Bromo-3-(ethoxymethyl)benzaldehyde will undoubtedly continue to play a crucial role in advancing both academic research and industrial innovation.
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